

Discovery and history of quinoline carboxylic acids

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloroquinoline-3-carboxylic acid

Cat. No.: B044391

[Get Quote](#)

An In-depth Technical Guide to the Discovery and History of Quinoline Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline carboxylic acid scaffold is a cornerstone of medicinal chemistry, a privileged structure that has given rise to a vast array of therapeutic agents.^[1] From the earliest anti-gout medications to a pivotal class of antibiotics and antimalarials, the journey of these compounds is a compelling narrative of serendipity, systematic investigation, and the evolution of drug design. First isolated from coal tar in the 19th century, the quinoline ring system quickly became a subject of intense synthetic and pharmacological exploration.^[1] This guide provides a comprehensive overview of the historical milestones, key discoveries, and synthetic evolution of quinoline carboxylic acid derivatives. It details the progression from classical synthesis methods to their establishment as potent agents in treating diseases, serving as a vital resource for professionals in drug discovery and development.^[1]

Early Discoveries and Foundational Syntheses

The story of quinoline begins not in a pharmacy, but in the industrial byproducts of the 19th century. In 1834, German chemist Friedlieb Ferdinand Runge first extracted quinoline from coal tar.^[2] However, it was the ability to synthesize this heterocyclic system and its derivatives in a

controlled manner that unlocked its true potential in medicinal chemistry. Several classical named reactions were fundamental to accessing the quinoline carboxylic acid scaffold.

The Pfitzinger Reaction (1886)

The Pfitzinger reaction provides a valuable route to quinoline-4-carboxylic acids through the condensation of isatin (or its derivatives) with a carbonyl compound containing an α -methylene group in the presence of a base.^{[1][3]} This method has been a mainstay for generating diverse analogs.^[1]

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic acid (Cinchophen) via Pfitzinger Reaction

This protocol is adapted from a representative Pfitzinger synthesis.^[4]

1. Reaction Setup:

- Dissolve isatin (1 equivalent) in a 33% aqueous solution of potassium hydroxide (KOH).
- In a separate flask, dissolve an equimolar amount of acetophenone (the carbonyl compound) in ethanol.

2. Condensation:

- Slowly add the acetophenone solution to the isatin solution.
- Heat the resulting mixture to reflux at approximately 85°C for 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

3. Work-up and Isolation:

- After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
- Dissolve the residue in water.
- Carefully acidify the solution with 3 M hydrochloric acid (HCl) to a pH of 5-6. This will precipitate the product.

- Collect the solid product by filtration, wash with cold water, and dry to yield 2-phenylquinoline-4-carboxylic acid.

The Doebner Reaction

The Doebner reaction offers an alternative three-component synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[\[1\]](#)[\[2\]](#)

Experimental Protocol: Synthesis of Cinchophen via Doebner Reaction

This is a general procedure for the Doebner synthesis of Cinchophen.

1. Reaction Mixture:

- Combine equimolar amounts of aniline, benzaldehyde, and pyruvic acid in absolute ethanol.

2. Reaction Conditions:

- Heat the mixture to reflux. The reaction time will vary depending on the specific substrates and can be monitored by TLC.

3. Isolation:

- Upon completion, cool the reaction mixture to room temperature.
- The product, 2-phenylquinoline-4-carboxylic acid, will often precipitate from the solution.
- Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

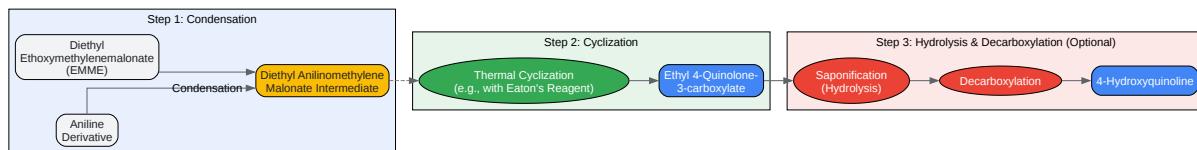
The Gould-Jacobs Reaction (1939)

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines, which can exist in tautomeric equilibrium with 4-quinolones.[\[5\]](#)[\[6\]](#) The reaction begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.[\[6\]](#)[\[7\]](#) This reaction was instrumental in the synthesis of many quinolone antibiotics.
[\[6\]](#)

Experimental Protocol: General Gould-Jacobs Synthesis of a 4-Quinolone Core

This protocol describes a modern adaptation of the Gould-Jacobs reaction.[\[8\]](#)

1. Condensation Step:


- Combine an aniline derivative (1 equivalent) and diethyl ethoxymethylenemalonate (EMME) (1 equivalent).
- This condensation can be carried out under two conditions:
 - Microwave Irradiation: Heat the neat mixture under microwave irradiation for approximately 7 minutes.[\[8\]](#)
 - Conventional Heating: Reflux the reactants in ethanol for 2 hours.[\[8\]](#)
- The intermediate, a diethyl anilinomethylene malonate, is formed.

2. Cyclization Step:

- The intermediate from the previous step is subjected to thermal cyclization. While traditionally done at very high temperatures in solvents like diphenyl ether, a milder alternative is the use of Eaton's reagent (a 1:10 w/w mixture of phosphorus pentoxide in methanesulfonic acid).[\[8\]](#)
- Heat the intermediate in Eaton's reagent at 80-100°C for 2 hours.[\[8\]](#)

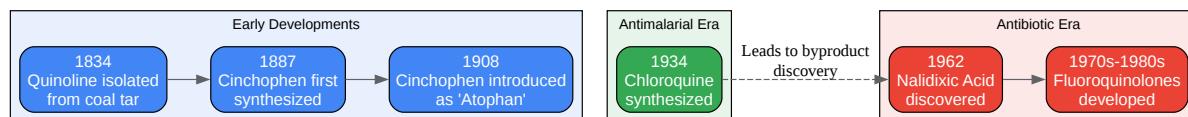
3. Work-up and Isolation:

- After cyclization, carefully quench the reaction mixture by pouring it onto ice.
- Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
- The 4-quinolone product will precipitate and can be collected by filtration.

[Click to download full resolution via product page](#)

Caption: Workflow of the Gould-Jacobs reaction for 4-hydroxyquinoline synthesis.

The First Therapeutic Quinoline Carboxylic Acid: Cinchophen


One of the earliest quinoline carboxylic acid derivatives to be used therapeutically was Cinchophen (2-phenylquinoline-4-carboxylic acid). First produced in 1887, it was commercially introduced in 1908 as Atophan for the treatment of gout.^{[9][10]} Cinchophen was effective at reducing the buildup of uric acid and gained popularity as a treatment for gout and arthritis.^{[9][10]} However, by the 1920s, reports of severe liver damage began to emerge, with the first fatality recorded in 1925.^{[9][10]} Due to its significant hepatotoxicity, the use of Cinchophen in humans was discontinued in the 1930s.^[10]

The Dawn of the Antibiotic Era: The Serendipitous Discovery of Nalidixic Acid

The story of quinolone antibiotics begins with a serendipitous discovery in the 1960s during the synthesis of the antimalarial drug chloroquine.^{[11][12]} Chloroquine, a 4-aminoquinoline, had been synthesized in 1934 and became a crucial antimalarial drug after World War II.^{[13][14][15]} In 1962, while working on chloroquine analogs, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct: 7-chloro-1-ethyl-1, 4-dihydro-4-

oxoquinoline-3-carboxylic acid.[16] This compound showed antibacterial activity, and subsequent modifications led to the synthesis of nalidixic acid.[16]

Although technically a naphthyridine and not a quinolone, nalidixic acid is considered the first quinolone drug and the predecessor of all subsequent quinolone antibiotics.[11] It was introduced clinically in 1967 for the treatment of urinary tract infections caused by Gram-negative bacteria.[12][17][18] This accidental discovery marked a pivotal moment, opening a new chapter for quinoline carboxylic acids as antibacterial agents.[19]

[Click to download full resolution via product page](#)

Caption: A timeline of key discoveries in the history of quinoline carboxylic acids.

The Evolution of Quinolone Antibiotics: The Introduction of the Fluoroquinolones

Nalidixic acid and other first-generation quinolones had a limited spectrum of activity, primarily against Gram-negative bacteria, and were mainly used for urinary tract infections.[20] The major breakthrough came in the 1970s and 1980s with the discovery that the addition of a fluorine atom at the 6-position and a piperazine ring at the 7-position dramatically increased the potency and broadened the antibacterial spectrum.[21][22] This led to the development of the fluoroquinolones, which revolutionized the treatment of a wide range of bacterial infections.[20][23]

Generations of Quinolones

The development of quinolones is often categorized into generations based on their antibacterial spectrum.[11]

Generation	Key Compounds	Spectrum of Activity	Clinical Applications
First	Nalidixic acid, Cinoxacin, Oxolinic acid	Narrow spectrum, primarily against Gram-negative enteric bacilli. [11] [20]	Primarily uncomplicated urinary tract infections. [20] [24]
Second	Ciprofloxacin, Norfloxacin, Ofloxacin	Expanded Gram-negative coverage (including <i>P. aeruginosa</i>), some Gram-positive and atypical pathogen coverage. [25] [26]	Wide range of infections including respiratory, urinary tract, skin, and bone infections. [27]
Third	Levofloxacin, Sparfloxacin	Further improved activity against Gram-positive bacteria, especially <i>Streptococcus pneumoniae</i> . [20] [27]	Community-acquired respiratory infections.
Fourth	Moxifloxacin, Gemifloxacin	Broad-spectrum activity, including Gram-positive, Gram-negative, and anaerobic bacteria. [25] [27]	Wide variety of infections, with enhanced activity against anaerobes.

Mechanism of Action of Quinolone Antibiotics

Quinolones are bactericidal drugs that interfere with bacterial DNA replication.[\[11\]](#)[\[28\]](#) Their primary targets are two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[\[24\]](#)[\[29\]](#)[\[30\]](#)

- **DNA Gyrase:** This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving the torsional stress that occurs during DNA replication

and transcription.[24][30]

- Topoisomerase IV: This enzyme's main role is in the decatenation, or separation, of newly replicated daughter chromosomes.[27][30]

Quinolones act by binding to the complex formed between these enzymes and the bacterial DNA. This creates a stable ternary complex that traps the enzymes in a state where they have cleaved the DNA but are unable to re-ligate it.[30] This leads to the accumulation of double-strand DNA breaks, which arrests DNA replication and ultimately triggers cell death.[11][29] Eukaryotic cells do not possess DNA gyrase or topoisomerase IV, which accounts for the selective toxicity of quinolones against bacteria.[11]

[Click to download full resolution via product page](#)

Caption: Mechanism of action of quinolone antibiotics on bacterial topoisomerases.

Conclusion

The history of quinoline carboxylic acids is a testament to the dynamic nature of drug discovery. From an industrial byproduct to a controversial anti-gout medication, and finally to a cornerstone of antibacterial therapy, the journey of this chemical scaffold highlights the interplay of serendipity, rational design, and continuous optimization. The evolution from nalidixic acid to the modern broad-spectrum fluoroquinolones demonstrates how a deep understanding of structure-activity relationships can transform a lead compound into a powerful class of therapeutic agents. As antibiotic resistance continues to pose a global threat, the lessons learned from the rich history of quinoline carboxylic acids will undoubtedly continue to inspire the next generation of drug development professionals.

References

- Quinolone antibiotic. (n.d.). In Wikipedia.
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. *Biochemistry*, 53(10), 1565–1574. [\[Link\]](#)
- Correia, S., Poeta, P., & Ferreira, P. (2017). Mechanism of action of and resistance to quinolones. *Journal of Medical Microbiology*, 66(5), 551-559. [\[Link\]](#)
- Correia, S., Poeta, P., & Ferreira, P. (2017). Mechanisms of quinolone action and resistance: where do we stand?. *Journal of Medical Microbiology*, 66(5), 551-559. [\[Link\]](#)
- Science Prof Online. (n.d.). Mode of Action (MOA) of Quinolone Antibiotics.
- Gould–Jacobs reaction. (n.d.). In Wikipedia.
- Sharma, P., & Kumar, V. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. *International Journal of Pharmaceutical Sciences and Research*, 11(10), 4934-4946. [\[Link\]](#)
- Nalidixic acid. (n.d.). In Wikipedia.
- Wolska, K., Grudniak, A. M., & Kraczkiewicz-Dowjat, A. (2019). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. *Molecules*, 24(21), 3875. [\[Link\]](#)
- Ball, P. (2000). The quinolones: decades of development and use. *The Journal of antimicrobial chemotherapy*, 46 Suppl T1, 17–24. [\[Link\]](#)
- Medicines for Malaria Venture. (n.d.). History of antimalarial drugs.
- Tillotson, G. S. (1996). The fluoroquinolone antibacterials: past, present and future perspectives. *International journal of antimicrobial agents*, 6(4), 215–225. [\[Link\]](#)
- Infection Update. (2020, December 8). Quinolones: Historical development and use. [\[Link\]](#)
- Kumar, S., & Singh, R. (2019). A review on recent development on fluoroquinolones.
- The history of quinolones. (n.d.). ResearchGate.

- Dziegielewski, M., & Biedrzycka, A. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. *Molecules*, 25(23), 5604. [\[Link\]](#)
- Ball, P. (2000). The quinolones: decades of development and use. *Journal of Antimicrobial Chemotherapy*, 46(suppl_1), 17-24. [\[Link\]](#)
- Chloroquine. (n.d.). In Wikipedia.
- Ferreira, M., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. *Antibiotics*, 12(7), 1175. [\[Link\]](#)
- Cinchophen. (n.d.). In Wikipedia.
- Gould-Jacobs Reaction. (n.d.). Merck Index.
- Cinchophen. (n.d.). In Wikiwand.
- Wiles, J. A., Bradbury, B. J., & Pucci, M. J. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. *Journal of Medicinal Chemistry*, 58(10), 4175–4184. [\[Link\]](#)
- Martínez, R., et al. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. *Molecules*, 20(11), 20059-20069. [\[Link\]](#)
- The quinolones: Decades of development and use. (n.d.). ResearchGate.
- Nalidixic acid – Knowledge and References. (n.d.). Taylor & Francis Online.
- The history of fluoroquinolones. (n.d.). ResearchGate.
- Synthesis of chloroquine and hydroxychloroquine. (n.d.). ResearchGate.
- National Center for Biotechnology Information. (n.d.). Drug Discovery and Development - Malaria. In *Malaria: Obstacles and Opportunities*.
- Zhang, M., & Zhang, Y. (2019). Quinolone antibiotics. *RSC Medicinal Chemistry*, 10(10), 1751-1767. [\[Link\]](#)
- ISGlobal. (2019, April 23).
- Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. *Journal of Medicinal Chemistry*, 58(23), 9270–9285. [\[Link\]](#)
- Chemchart. (n.d.). Cinchophen (132-60-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents.
- Patel, B. A., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. *Journal of Medicinal Chemistry*, 65(3), 2125–2146. [\[Link\]](#)
- Wang, D., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. *Frontiers in Chemistry*, 10, 936359. [\[Link\]](#)
- Tanaka, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. *The Journal of Organic Chemistry*, 88(18), 13025–13034. [\[Link\]](#)

- Tanaka, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doeblner Hydrogen-Transfer Reaction. *The Journal of Organic Chemistry*, 88(18), 13025–13034. [\[Link\]](#)
- Quinoline. (n.d.). In Wikipedia.
- PubChem. (n.d.). Cinchophen.
- CiteSeerX. (n.d.). Synthesis and Biological Evaluation of Schiff Bases of Cinchophen as Antimicrobial Agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Gould-Jacobs Reaction [drugfuture.com]
- 8. mdpi.com [mdpi.com]
- 9. Cinchophen - Wikipedia [en.wikipedia.org]
- 10. Cinchophen - Wikipedia [en.wikipedia.org]
- 11. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 12. Nalidixic acid - Wikipedia [en.wikipedia.org]
- 13. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]
- 14. Chloroquine - Wikipedia [en.wikipedia.org]
- 15. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]

- 17. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Quinolones: Historical development and use | Infection Update [infectweb.com]
- 21. The fluoroquinolone antibiotics: past, present and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]
- 24. microbiologyresearch.org [microbiologyresearch.org]
- 25. thepharmajournal.com [thepharmajournal.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. scienceprofonline.com [scienceprofonline.com]
- 29. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and history of quinoline carboxylic acids]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b044391#discovery-and-history-of-quinoline-carboxylic-acids\]](https://www.benchchem.com/product/b044391#discovery-and-history-of-quinoline-carboxylic-acids)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com